N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as a safer alternative to traditional anabolic steroids.
Wirkmechanismus
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide A works by binding to androgen receptors in a selective manner, which results in an increase in protein synthesis and muscle growth. It also has a positive effect on bone density and can help prevent bone loss in conditions such as osteoporosis.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects, including an increase in muscle mass and bone density, as well as a reduction in fat mass. It also has a positive effect on insulin resistance and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide A is its selectivity for androgen receptors, which makes it a safer alternative to traditional anabolic steroids. It also has a relatively long half-life, which makes it easier to administer in lab experiments. However, one of the limitations of this compound A is that it has not yet been approved for human use, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide A, including its potential use in the treatment of muscle wasting diseases, osteoporosis, and prostate cancer. It could also be studied further for its potential effects on insulin resistance and glucose metabolism. Additionally, more research is needed to determine the optimal dosage and administration of this compound A for various applications.
Synthesemethoden
The synthesis of N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide A involves several steps, including the reaction of 4-ethylpiperazine with 2-bromo-1-(thiophen-2-yl)propan-1-one, followed by the reaction of the resulting compound with 3,4-dimethylbenzoic acid. This is then subjected to various purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide A has been studied extensively for its potential therapeutic applications in various fields, including muscle wasting diseases, osteoporosis, and prostate cancer. It has been shown to selectively bind to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density.
Eigenschaften
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c1-5-24-10-12-25(13-11-24)21(20-7-6-14-27-20)18(4)23-22(26)19-9-8-16(2)17(3)15-19/h6-9,14-15,18,21H,5,10-13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIZBYRPHMXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.